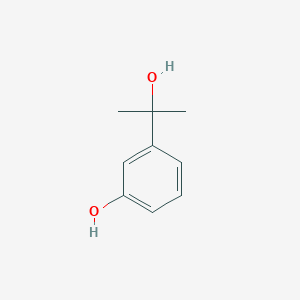

3-(2-Hydroxypropan-2-yl)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxypropan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCICOZTHWGRMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40332473 | |

| Record name | 3-(2-hydroxypropan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7765-97-1 | |

| Record name | 3-(2-hydroxypropan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40332473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Hydroxypropan-2-yl)phenol (CAS 7765-97-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Phenolic Building Block

3-(2-Hydroxypropan-2-yl)phenol, with its unique structural combination of a phenol and a tertiary alcohol, presents itself as a compelling building block in the landscape of synthetic chemistry and drug discovery. This guide aims to provide a comprehensive technical overview of this molecule, moving beyond a simple recitation of properties to offer insights into its synthesis, characterization, and potential applications. As a Senior Application Scientist, the emphasis here is not just on the "what," but the "why"—elucidating the chemical principles and experimental considerations that are paramount for its effective utilization in a research and development setting.

Core Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its application. Here, we delineate the key identifiers and physicochemical characteristics of this compound.

Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 7765-97-1 | [1] |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₉H₁₂O₂ | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| InChI | InChI=1S/C9H12O2/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,10-11H,1-2H3 | [1] |

| InChIKey | KNCICOZTHWGRMY-UHFFFAOYSA-N | [1] |

| SMILES | CC(C)(C1=CC(=CC=C1)O)O | [1] |

| Synonyms | 3-(2-HYDROXY-2-PROPYL)PHENOL, m-Hydroxycumyl alcohol, 3-(1-hydroxy-1-methylethyl)phenol | [1] |

Physicochemical Data

The majority of publicly available data for the physicochemical properties of this compound are computationally predicted. While these values provide useful estimations, they should be experimentally verified for critical applications.

| Property | Predicted Value | Notes |

| Melting Point | 105-106 °C | Predicted data; experimental verification is recommended. |

| Boiling Point | 288.2 ± 15.0 °C at 760 mmHg | Predicted data; experimental verification is recommended. |

| Density | 1.122 ± 0.06 g/cm³ | Predicted data; experimental verification is recommended. |

| pKa | 9.94 ± 0.10 | Predicted data; refers to the phenolic hydroxyl group. |

| Appearance | White to off-white solid | General description from suppliers. |

| Solubility | Soluble in organic solvents, limited solubility in water | General property of similar phenolic compounds. |

Synthesis and Purification: A Practical Approach

The most common and logical synthetic route to this compound is through the Grignard reaction, a cornerstone of C-C bond formation in organic chemistry. This involves the reaction of an organomagnesium halide with a carbonyl compound.

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis points to methyl 3-hydroxybenzoate as a readily available starting material. The tertiary alcohol can be formed by the addition of two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide or chloride) to the ester carbonyl. The phenolic hydroxyl group, being acidic, will react with the Grignard reagent and must be accounted for in the stoichiometry. Therefore, at least three equivalents of the Grignard reagent are required.

Caption: Retrosynthetic approach for this compound.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol is a generalized procedure based on standard laboratory practices for Grignard reactions with esters.[2] It is crucial to perform this reaction under anhydrous conditions to prevent quenching of the Grignard reagent.

Materials and Reagents:

-

Methyl 3-hydroxybenzoate

-

Magnesium turnings

-

Methyl iodide or methyl bromide

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Hydrochloric acid (dilute)

-

Ethyl acetate

Procedure:

-

Preparation of the Grignard Reagent:

-

Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

-

Add a small crystal of iodine.

-

In the dropping funnel, place a solution of methyl iodide or methyl bromide in anhydrous diethyl ether or THF.

-

Add a small portion of the methyl halide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Once the reaction has started, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture until most of the magnesium has been consumed.

-

-

Reaction with Methyl 3-hydroxybenzoate:

-

Dissolve methyl 3-hydroxybenzoate in anhydrous THF.

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly add the solution of methyl 3-hydroxybenzoate to the Grignard reagent via the dropping funnel. An exothermic reaction will occur. Maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

If a precipitate forms, it can be dissolved by adding dilute hydrochloric acid.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

-

Caption: Experimental workflow for the synthesis of this compound.

Spectral Characterization: The Molecular Fingerprint

While specific, experimentally-derived spectra for this compound are not widely available in public databases, we can predict the expected spectral features based on its structure. These predictions are invaluable for confirming the identity and purity of the synthesized compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl protons.

-

Aromatic Protons (δ 6.5-7.5 ppm): The four protons on the benzene ring will appear in this region. Due to the meta-substitution pattern, a complex splitting pattern is anticipated.

-

Methyl Protons (δ ~1.5 ppm): The two methyl groups are chemically equivalent and will therefore appear as a single sharp peak (a singlet) integrating to six protons.

-

Hydroxyl Protons (variable): The chemical shifts of the phenolic and tertiary alcohol hydroxyl protons are highly dependent on the solvent, concentration, and temperature. They may appear as broad singlets and can exchange with D₂O, leading to the disappearance of their signals, a useful diagnostic tool.[3]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

-

Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons. The carbon bearing the phenolic hydroxyl group will be the most downfield in this region.

-

Quaternary Carbon of the Propan-2-yl group (δ ~70 ppm): The carbon atom attached to the tertiary hydroxyl group will appear in this region.

-

Methyl Carbons (δ ~30 ppm): The two equivalent methyl carbons will give rise to a single signal.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

-

O-H Stretching (3200-3600 cm⁻¹): A broad and strong absorption band in this region is characteristic of the hydroxyl groups (both phenolic and alcoholic) due to hydrogen bonding.[4]

-

C-H Stretching (Aromatic) (3000-3100 cm⁻¹): Peaks in this region indicate the presence of C-H bonds on the benzene ring.

-

C-H Stretching (Aliphatic) (2850-3000 cm⁻¹): Absorptions here correspond to the C-H bonds of the methyl groups.

-

C=C Stretching (Aromatic) (1450-1600 cm⁻¹): A series of peaks in this region are characteristic of the benzene ring.

-

C-O Stretching (1000-1260 cm⁻¹): Strong bands in this region will be present due to the C-O bonds of both the phenolic and alcoholic groups.[4]

Mass Spectrometry (MS)

Electron impact mass spectrometry will likely show a molecular ion peak (M⁺) at m/z = 152. Key fragmentation patterns to expect include:

-

Loss of a methyl group (-CH₃): A prominent peak at m/z = 137.

-

Loss of water (-H₂O): A peak at m/z = 134.

-

Cleavage of the C-C bond between the aromatic ring and the propan-2-yl group. [5]

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors.[6]

A Versatile Building Block in Medicinal Chemistry

The presence of two modifiable functional groups, a phenol and a tertiary alcohol, makes this molecule a versatile scaffold for the synthesis of new chemical entities. The phenolic hydroxyl group can be readily alkylated, acylated, or used in coupling reactions, while the tertiary alcohol can be a site for further functionalization or can influence the molecule's solubility and hydrogen bonding capabilities. Phenolic compounds, in general, are known to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[7][8] Derivatives of this compound could be explored for similar activities.

Precursor for Bioactive Molecules

While specific examples of marketed drugs derived directly from this compound are not readily apparent, its structural motifs are present in various bioactive compounds. Its use as an intermediate in the synthesis of pharmaceutical compounds has been noted.[9] For instance, the combination of a phenol and a tertiary alcohol can be found in certain classes of synthetic estrogens or other receptor modulators. Researchers can utilize this compound as a starting material to build more complex molecular architectures for screening in various biological assays.

Safety and Toxicology

A comprehensive understanding of the toxicological profile of any chemical is essential for its safe handling and for assessing its potential as a therapeutic agent.

Hazard Identification

Based on data for similar phenolic compounds, this compound should be handled with care. The following GHS hazard statements are associated with its isomers and related compounds:

-

H302: Harmful if swallowed.[10]

-

H315: Causes skin irritation.[10]

-

H319: Causes serious eye irritation.[11]

-

H335: May cause respiratory irritation.[10]

Toxicological Considerations

Phenols as a class of compounds can cause corrosive injury to the skin, eyes, and respiratory tract. Systemic absorption can lead to various adverse effects.[4] In vitro studies on various phenolic compounds have demonstrated cytotoxicity, often linked to the generation of reactive oxygen species.[12][13] It is therefore imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion and Future Perspectives

This compound is a molecule with significant untapped potential. Its straightforward synthesis and the presence of two distinct and reactive functional groups make it an attractive starting point for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further research is warranted to experimentally determine its physicochemical properties, fully characterize its spectral data, and explore the biological activities of its derivatives. This guide provides a solid foundation of technical knowledge to empower researchers to unlock the full potential of this versatile chemical building block.

References

Sources

- 1. This compound | C9H12O2 | CID 458142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. che.hw.ac.uk [che.hw.ac.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. whitman.edu [whitman.edu]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rxnchem.com [rxnchem.com]

- 10. US10906912B2 - Pharmaceutical intermediates and methods for preparing the same - Google Patents [patents.google.com]

- 11. Direct T-2 Toxicity on Human Skin—Fibroblast Hs68 Cell Line—In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 3-(2-Hydroxypropan-2-yl)phenol: Physicochemical Properties and Synthetic Insights for Drug Development Professionals

This guide provides a comprehensive technical overview of the physical and chemical properties of 3-(2-Hydroxypropan-2-yl)phenol, a molecule of interest in medicinal chemistry and drug development. By synthesizing theoretical knowledge with practical insights, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary for the effective utilization of this compound.

Introduction

Phenolic scaffolds are a cornerstone in the development of new therapeutic agents, with a significant number of FDA-approved drugs containing this motif.[1] Their ability to engage in hydrogen bonding and other non-covalent interactions makes them privileged structures in drug design. This compound, a substituted phenol, presents an interesting combination of a hydrophilic phenolic hydroxyl group and a tertiary alcohol, offering multiple points for interaction and modification. Understanding its fundamental physicochemical properties is paramount for its application in drug discovery programs, influencing aspects from solubility and permeability to metabolic stability and target binding.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of successful drug development. The following table summarizes the key physicochemical parameters of this compound. It is important to note that while some experimental data for closely related isomers is available, specific experimental values for this compound are not widely reported in the literature. Therefore, a combination of experimental data for related compounds and computationally predicted values are presented.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 7765-97-1 | [2] |

| Molecular Formula | C₉H₁₂O₂ | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Melting Point | 41-44 °C (for the ortho isomer) | [3] |

| Boiling Point | 252.7±7.0 °C (Predicted) | [3] |

| Solubility | Miscible with chloroform; insoluble in salt solution. Soluble in benzene and most organic solvents. Water solubility: 1.00 x 10⁶ mg/L at 25°C. | [4] |

| pKa | 10.15±0.35 (Predicted) | [3] |

| LogP (XLogP3) | 1.8 | [2] |

| Hydrogen Bond Donors | 2 | [2] |

| Hydrogen Bond Acceptors | 2 | [2] |

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound can be logically approached via a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[5][6][7] The causality behind this choice lies in its efficiency in constructing tertiary alcohols from ketones.

A plausible and efficient synthetic route commences with the commercially available 3-hydroxyacetophenone. This precursor provides the necessary phenolic hydroxyl group and the acetyl moiety for the subsequent Grignard addition.

DOT Script of the Synthetic Pathway

Caption: Synthetic pathway for this compound.

The reactivity of this compound is primarily dictated by its two hydroxyl groups and the aromatic ring. The tertiary benzylic alcohol can undergo reactions such as dehydration under acidic conditions. The phenolic hydroxyl group imparts acidic character to the molecule and is a key site for derivatization to modulate physicochemical properties.

Experimental Protocol: Determination of Aqueous Solubility

The aqueous solubility of a drug candidate is a critical parameter that influences its absorption and bioavailability. The following protocol outlines a robust method for the experimental determination of the aqueous solubility of this compound using the shake-flask method, a gold standard in the pharmaceutical industry.

Objective: To determine the equilibrium solubility of this compound in water at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (analytical grade)

-

Deionized water

-

pH meter

-

Constant temperature shaker bath

-

Centrifuge

-

HPLC with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of deionized water in a sealed container. The excess solid is crucial to ensure that equilibrium is reached.

-

Place the container in a constant temperature shaker bath set at 25 °C.

-

Shake the mixture for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is achieved. Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle for at least 24 hours in the shaker bath at the same temperature to allow for the sedimentation of undissolved solid.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., methanol-water mixture).

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered sample of the saturated solution into the HPLC.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

-

Data Reporting:

-

The solubility is reported in units of mg/mL or mol/L.

-

The pH of the saturated solution should also be measured and reported, as it can significantly influence the solubility of ionizable compounds.

-

Application in Drug Development

Phenolic compounds are widely recognized for their diverse biological activities and their role as versatile scaffolds in medicinal chemistry.[8][9][10][11] The presence of the phenolic hydroxyl group in this compound allows for the formation of key hydrogen bonds with biological targets, a feature often exploited in the design of enzyme inhibitors and receptor ligands.

The tertiary alcohol moiety adds another layer of functionality, providing an additional site for hydrogen bonding and potential for metabolic transformations. The overall physicochemical profile of this compound, with its moderate lipophilicity (XLogP3 of 1.8), suggests a favorable balance for oral absorption.[2]

This compound can serve as a valuable starting point for the synthesis of more complex molecules through derivatization of either the phenolic or the alcoholic hydroxyl group. Such modifications can be strategically employed to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical compound, proper safety precautions should be observed when handling this compound. Based on the safety data for the closely related phenol, it is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a compound with significant potential in the field of drug discovery and development. Its structural features, combining a phenolic ring with a tertiary alcohol, offer a rich platform for the design of novel therapeutic agents. This guide has provided a detailed overview of its physicochemical properties, a logical synthetic approach, and a robust experimental protocol for determining a key drug-like property. By understanding and applying this fundamental knowledge, researchers can effectively leverage the potential of this versatile molecule in their quest for new and improved medicines.

References

- D. A. Horton, G. T. Bourne, and M. L. Smythe, "The Collins Dictionary of Pro-drugs," Journal of Medicinal Chemistry, vol. 55, no. 9, pp. 4125-4140, 2012.

- M. D. Liptak, K. C. Gross, P. G. Seybold, S. Feldgus, and G. C. Shields, "Absolute pKa Determinations for Substituted Phenols," Journal of the American Chemical Society, vol. 124, no. 22, pp. 6421-6427, 2002.

- C. A. Salgado, F. J. Melin, P. A. Zapata, and J. G. Santos, "An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes," Frontiers in Chemistry, vol. 6, p. 289, 2018.

- J. G. Santos, C. A. Salgado, P. A. Zapata, and F. J. Melin, "An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes," Frontiers in Chemistry, vol. 6, p. 289, 2018.

- A. K. Rappé and W. A. Goddard, "Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model," The Journal of Physical Chemistry B, vol. 105, no. 32, pp. 7768-7780, 2001.

- G. A. Olah, G. K. S. Prakash, and J. Sommer, "The pKa values of mono-substituted phenols and benzenethiols and the conjugation of substituents having a strong +K effect," Journal of the Chemical Society B: Physical Organic, pp. 897-901, 1969.

-

PubChem. This compound. Available: [Link].

-

StudyRaid. Understand Grignard-Based Routes to Acetophenone. Available: [Link].

-

GSC Online Press. Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. Available: [Link].

- M. A. Abdelgawad et al., "Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors," International Journal of Nanomedicine, vol. 16, pp. 3673-3687, 2021.

- Google Patents. CN105967986A - 3-hydroxyacetophenone synthesis method. Available: .

- M. A. A. Mota, A. J. D. A. M. Queimada, S. P. Pinho, and E. A.

-

Vedantu. Test for Phenolic Group Practical Experiment - Theory, Procedure and Observation. Available: [Link].

-

ResearchGate. Chemical structures of commercially available phenolic drugs. Available: [Link].

-

LOTTE Chemical. Safety Data Sheet(SDS). Available: [Link].

-

Hach. EXPERIMENT 6 ASSAY FOR PHENOL. Available: [Link].

-

PubChem. 2-(2-Hydroxypropan-2-yl)phenol. Available: [Link].

- W. J. Wang, Y. J. Zhang, and Y. J. Fu, "Natural phenolic compounds from medicinal herbs and dietary plants: potential use for cancer prevention," Nutrition and Cancer, vol. 63, no. 8, pp. 1187-1197, 2011.

-

BYJU'S. Test for Phenolic Group. Available: [Link].

-

Organic Chemistry Portal. Grignard Reaction. Available: [Link].

-

Hach. Determination of Phenol. Available: [Link].

-

Master Organic Chemistry. Reactions of Grignard Reagents. Available: [Link].

-

PubChem. 4-(2-Hydroxypropan-2-yl)phenol. Available: [Link].

-

PubChem. 3-[(2S)-2-amino-1-hydroxypropan-2-yl]phenol. Available: [Link].

-

Hoffman Fine Chemicals. CAS 3045-32-7 | 2-(2-Hydroxypropan-2-yl)phenol | MFCD02324111. Available: [Link].

-

PubChemLite. 2-(2-hydroxypropan-2-yl)phenol (C9H12O2). Available: [Link].

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C9H12O2 | CID 458142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(2-hydroxypropan-2-yl)phenol CAS#: 3045-32-7 [m.chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. app.studyraid.com [app.studyraid.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. dovepress.com [dovepress.com]

- 10. researchgate.net [researchgate.net]

- 11. Natural phenolic compounds from medicinal herbs and dietary plants: potential use for cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Isomers of 3-(2-Hydroxypropan-2-yl)phenol for Drug Development Professionals

Foreword: The Nuances of Isomerism in Phenolic Drug Discovery

In the landscape of modern drug discovery, the intricate relationship between a molecule's structure and its biological function is a central tenet. Phenolic compounds, a ubiquitous scaffold in both natural products and synthetic pharmaceuticals, exemplify this principle with remarkable clarity.[1][2] Their inherent antioxidant, anti-inflammatory, and anticancer properties make them attractive starting points for the development of novel therapeutics.[1][2][3] This guide delves into the structural isomers of 3-(2-hydroxypropan-2-yl)phenol, a seemingly simple molecule whose isomeric variations present a compelling case study in the profound impact of substituent placement on physicochemical properties and biological activity. For researchers, scientists, and drug development professionals, a comprehensive understanding of these isomers is not merely an academic exercise but a critical step in harnessing their full therapeutic potential. This document provides a detailed exploration of their synthesis, characterization, and potential applications, underpinned by field-proven insights and authoritative references.

Introduction to the 2-Hydroxypropylphenol Isomers: Beyond a Single Structure

The molecular formula C₉H₁₂O₂ gives rise to three primary positional isomers of (2-hydroxypropan-2-yl)phenol, distinguished by the substitution pattern on the aromatic ring: ortho, meta, and para. Each isomer, while sharing the same constituent atoms, presents a unique three-dimensional arrangement that dictates its interaction with biological targets and its overall developability as a drug candidate.

The core structure consists of a phenol ring substituted with a 2-hydroxypropan-2-yl group. The seemingly subtle shift of this tertiary alcohol moiety from the ortho, to the meta, to the para position dramatically alters the molecule's electronic distribution, steric hindrance, and hydrogen bonding capabilities. These differences are not trivial; they are the very factors that can determine whether a compound is a promising lead or a developmental dead-end.

| Isomer | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| ortho | 2-(2-Hydroxypropan-2-yl)phenol | 3045-32-7 | C₉H₁₂O₂ | 152.19 |

| meta | This compound | 7765-97-1 | C₉H₁₂O₂ | 152.19 |

| para | 4-(2-Hydroxypropan-2-yl)phenol | 2948-47-2 | C₉H₁₂O₂ | 152.19 |

Synthesis and Regioselective Control: Crafting the Desired Isomer

The synthesis of specific 2-hydroxypropylphenol isomers requires careful consideration of regioselectivity. Two primary retrosynthetic disconnections offer viable routes: Friedel-Crafts alkylation and Grignard reactions. The choice of strategy is paramount in achieving the desired substitution pattern.

Friedel-Crafts Alkylation: A Direct but Potentially Complex Approach

The Friedel-Crafts alkylation of phenol with an appropriate propyl electrophile, such as 2-bromopropane or propene in the presence of a Lewis acid catalyst, can theoretically yield the desired products. However, this method is often plagued by a lack of regioselectivity, leading to a mixture of ortho and para isomers, and potential polyalkylation.[2] The hydroxyl group of phenol is a strong activating group, directing electrophilic substitution to the ortho and para positions.[4] Achieving a high yield of a single isomer can be challenging.

General Reaction Scheme:

Caption: General Friedel-Crafts Alkylation of Phenol.

A more controlled approach involves the Friedel-Crafts acylation followed by a Grignard reaction. Acylation of phenol with acetyl chloride or acetic anhydride provides better regioselectivity, often favoring the para-substituted acetophenone. Subsequent reaction with a methyl Grignard reagent can then furnish the tertiary alcohol.

Grignard Reaction: A More Controlled and Versatile Strategy

The Grignard reaction offers a more predictable and versatile route to specific isomers, particularly for the synthesis of the meta isomer, which is not directly accessible through electrophilic aromatic substitution on phenol. This multi-step approach involves the initial preparation of a brominated phenol derivative, which is then converted to a Grignard reagent and reacted with acetone.

This protocol outlines a representative procedure for the synthesis of the meta isomer, starting from 3-bromophenol.

Step 1: Protection of the Phenolic Hydroxyl Group

The acidic proton of the phenol must be protected to prevent it from quenching the Grignard reagent. A common protecting group is the methoxymethyl (MOM) ether.

-

Dissolve 3-bromophenol (1 equivalent) in anhydrous dichloromethane (DCM).

-

Add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 1-bromo-3-(methoxymethoxy)benzene.

Step 2: Grignard Reagent Formation and Reaction with Acetone

-

Activate magnesium turnings (1.5 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen).[5]

-

Add a small crystal of iodine to initiate the reaction.

-

Dissolve the MOM-protected 3-bromophenol (1 equivalent) in anhydrous tetrahydrofuran (THF) and add it to the dropping funnel.

-

Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

-

Add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

Reflux the reaction mixture for 1 hour after the addition is complete to ensure full formation of the Grignard reagent.

-

Cool the Grignard solution to 0 °C.

-

Add a solution of anhydrous acetone (1.2 equivalents) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Deprotection and Workup

-

Cool the reaction mixture to 0 °C and quench by slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Add 2 M hydrochloric acid to dissolve the magnesium salts.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: Potential inhibition of NF-κB and MAPK pathways by 2-hydroxypropylphenol isomers.

Anticancer and Other Potential Applications

The ability of phenolic compounds to modulate signaling pathways also extends to their potential as anticancer agents. By interfering with pathways that control cell proliferation, survival, and angiogenesis, these compounds can exhibit cytostatic or cytotoxic effects on cancer cells.

Furthermore, the structural features of these isomers make them interesting candidates for investigation in other therapeutic areas, such as neurodegenerative diseases, where oxidative stress and inflammation play a significant role.

Comparative Biological Activity (Hypothetical Data for Illustrative Purposes)

| Biological Activity | ortho-Isomer | meta-Isomer | para-Isomer |

| Antioxidant (IC₅₀, DPPH assay) | Lower (Higher Activity) | Moderate | Higher (Lower Activity) |

| Anti-inflammatory (IC₅₀, COX-2 inhibition) | Moderate | Higher | Lower |

| Anticancer (IC₅₀, against a specific cell line) | Lower | Moderate | Higher |

This table presents a hypothetical scenario to illustrate how the biological activities of the isomers might differ. Experimental validation is essential.

Conclusion: A Call for Isomer-Specific Investigation

The structural isomers of this compound serve as a potent reminder that in drug discovery, the devil is truly in the details. The subtle repositioning of a functional group can have a cascading effect on a molecule's properties and its potential as a therapeutic agent. This guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of the ortho, meta, and para isomers of 2-hydroxypropylphenol.

For drug development professionals, the key takeaway is the imperative of isomer-specific investigation. The synthesis of pure, individual isomers is not just a matter of chemical novelty but a prerequisite for accurate pharmacological evaluation. The distinct physicochemical and biological profiles of each isomer necessitate their individual assessment to unlock their full therapeutic potential. As the search for novel and effective drugs continues, a deep understanding of the principles of isomerism, as exemplified by this family of phenolic compounds, will undoubtedly remain a cornerstone of successful drug design and development.

References

-

4-(2-Hydroxypropan-2-yl)phenol. PubChem. National Library of Medicine. URL: [Link]

-

Phenolics from Ilex rotunda Possess Antioxidative Effects and Block Activation of MAPK and NF-κB Signaling by Inhibiting IL-2 Production in CD3/CD8 Activated Jurkat T Cells. MDPI. URL: [Link]

-

Phenol alkylation (Friedel-Crafts Alkylation). J&K Scientific LLC. URL: [Link]

-

Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis. CABI Digital Library. URL: [Link]

-

One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones - Supporting Information. URL: [Link]

-

Grignard Reaction. URL: [Link]

-

Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. URL: [Link]

-

4-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]PHENOL (C9H12O2). PubChemLite. URL: [Link]

-

2-(2-Hydroxypropan-2-yl)phenol. PubChem. National Library of Medicine. URL: [Link]

-

Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC. PubMed Central. URL: [Link]

-

Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC. PubMed Central. URL: [Link]

-

Friedel–Crafts reaction of phenol. Chemistry Stack Exchange. URL: [Link]

-

Friedel-Crafts Alkylation with Phenol. Student Doctor Network Forums. URL: [Link]

-

Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. NIH. URL: [Link]

-

Formation and Use of an Organometallic Reagent. URL: [Link]

-

2 - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

-

Write the reaction involved in the following : Friedal-Crafts Alkylation of Phenol. Allen. URL: [Link]

-

2-(2-hydroxypropan-2-yl)phenol (C9H12O2). PubChemLite. URL: [Link]

-

CAS 3045-32-7 | 2-(2-Hydroxypropan-2-yl)phenol | MFCD02324111. Hoffman Fine Chemicals. URL: [Link]

-

Graphite-catalysed reaction of xylene with 2-bromopropane. Chemistry Online. URL: [Link]

-

Solved The Grignard reaction of methyl benzoate (A) with. Chegg.com. URL: [Link]

-

Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. URL: [Link]

-

4-[2-(4-HYDROXYPHENYL)PROPAN-2-YL]PHENOL | CAS 80-05-7. Matrix Fine Chemicals. URL: [Link]

-

Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. URL: [Link]

-

4-(1-Hydrazinyl-2-hydroxypropan-2-yl)phenol. PubChem. National Library of Medicine. URL: [Link]

-

14.11: H-NMR and C-NMR of Alcohols and Phenols. Chemistry LibreTexts. URL: [Link]

-

Synthesis of Phenols from Benzoic Acids. Organic Syntheses. URL: [Link]

-

The Grignard Reaction: Triphenylmethanol from Bromobenzene and Methyl Benzoate. Truman ChemLab. URL: [Link]

-

This compound. PubChem. National Library of Medicine. URL: [Link]

-

Structural Features of Ortho -hydroxy Bis-phenols and Their Comparison with Para. URL: [Link]

-

Ortho-meta and para-meta isomerisation of phenols. ChemRxiv. URL: [Link]

-

Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC. PubMed Central. URL: [Link]

-

Comparative Study of Bioactive Compounds and Biological Activities of Five Rose Hip Species Grown in Sicily. MDPI. URL: [Link]

-

Solubility of ortho- and para-nitrophenol in benzene. Chemistry Stack Exchange. URL: [Link]

-

Phcogj.com Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. URL: [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-(2-Hydroxypropan-2-yl)phenol

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3-(2-Hydroxypropan-2-yl)phenol. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, detailed peak assignments, and the underlying chemical principles governing the observed spectral characteristics. Furthermore, this guide outlines a robust experimental protocol for the acquisition of high-quality ¹H NMR data for this compound, ensuring reproducibility and accuracy. Visual aids, including a detailed molecular structure with proton assignments and a simulated spectrum, are provided to facilitate a deeper understanding of the structure-spectrum correlation.

Introduction: The Structural Significance of this compound

This compound, a disubstituted aromatic compound, possesses two key functional groups: a phenolic hydroxyl group and a tertiary alcohol. This unique combination of a polar, acidic phenol and a bulky tertiary alcohol substituent makes it an interesting candidate in medicinal chemistry and material science. The precise characterization of its molecular structure is paramount for understanding its chemical reactivity, biological activity, and physical properties.

¹H NMR spectroscopy stands as an unparalleled, non-destructive analytical technique for the structural elucidation of organic molecules in solution. By probing the magnetic environments of protons within a molecule, ¹H NMR provides invaluable information about the number of distinct proton sets, their chemical environments (chemical shift), their relative numbers (integration), and the connectivity of neighboring protons (spin-spin coupling). This guide will systematically deconstruct the predicted ¹H NMR spectrum of this compound to illustrate the power of this technique in unambiguous structure verification.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the methyl protons of the isopropyl group, and the two hydroxyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring and the local chemical environment of each proton.

Molecular Structure and Proton Environments

The structure of this compound features several unique proton environments, each giving rise to a distinct signal in the ¹H NMR spectrum.

Figure 1. Molecular structure of this compound with proton designations.

Predicted Chemical Shifts, Multiplicity, and Integration

The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ are summarized in the table below. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| Hg | ~1.5 - 1.6 | 6H | Singlet (s) | - | Methyl Protons |

| He | Variable (~1.8 - 2.5) | 1H | Singlet (s, broad) | - | Tertiary Alcohol OH |

| Hf | Variable (~4.5 - 7.0) | 1H | Singlet (s, broad) | - | Phenolic OH |

| Ha, Hb, Hc, Hd | ~6.6 - 7.2 | 4H | Multiplet (m) | ortho, meta, para | Aromatic Protons |

Table 1. Predicted ¹H NMR Data for this compound.

Rationale for Peak Assignments

-

Methyl Protons (Hg): The six protons of the two methyl groups are chemically equivalent due to free rotation around the C-C single bonds. They are expected to appear as a sharp singlet in the upfield region, typically around 1.5-1.6 ppm. The absence of adjacent protons results in a singlet multiplicity.

-

Tertiary Alcohol Proton (He): The chemical shift of the tertiary alcohol proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[1] It typically appears as a broad singlet. In a non-polar solvent like CDCl₃, it is expected in the range of 1.8-2.5 ppm. This signal can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.[2]

-

Phenolic Proton (Hf): The phenolic proton is more acidic than the alcoholic proton and its chemical shift is also variable, generally appearing further downfield.[2] In CDCl₃, it is expected to be a broad singlet in the range of 4.5-7.0 ppm. Similar to the alcoholic proton, its identity can be confirmed by D₂O exchange.[3]

-

Aromatic Protons (Ha, Hb, Hc, Hd): The four aromatic protons are non-equivalent and will give rise to a complex multiplet in the aromatic region of the spectrum (typically 6.5-8.0 ppm).[4] The meta-substitution pattern leads to a complex splitting pattern.

-

The hydroxyl group is an ortho, para-director and an activating group, which will shield the protons at the ortho (Hb, Hd) and para (no proton at this position) positions, shifting them upfield.

-

The 2-hydroxypropan-2-yl group is a weak deactivator and a meta-director, which will have a smaller effect on the chemical shifts of the aromatic protons compared to the hydroxyl group.

-

The proton Hc, situated between the two substituents, is expected to be the most shielded and appear at the highest field within the aromatic region.

-

The other protons (Ha, Hb, Hd) will exhibit complex splitting due to ortho, meta, and para couplings. The typical coupling constants are Jortho ≈ 7-10 Hz, Jmeta ≈ 2-3 Hz, and Jpara ≈ 0-1 Hz.[5] The overlapping signals will likely appear as a complex multiplet.

-

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of this compound, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (>98%) to avoid interfering signals from impurities.

-

Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8% D) containing 0.03% (v/v) TMS as an internal standard. The choice of solvent can influence the chemical shifts of labile protons (OH). For studying hydrogen bonding, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[6]

-

Concentration: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent in a clean, dry 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

NMR Instrument Parameters

The following parameters are recommended for a modern high-field NMR spectrometer (e.g., 400 MHz or higher):

-

Spectrometer Frequency: ≥ 400 MHz

-

Probe: Standard 5 mm broadband probe

-

Temperature: 298 K (25 °C)

-

Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30')

-

Acquisition Time (AQ): 3-4 seconds

-

Relaxation Delay (D1): 5-10 seconds (to ensure full relaxation of all protons, especially aromatic protons)

-

Number of Scans (NS): 8-16 (can be increased for dilute samples)

-

Spectral Width (SW): 16-20 ppm (centered around 6-7 ppm)

-

Receiver Gain (RG): Optimized automatically by the spectrometer

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing: Manually phase the spectrum to obtain a flat baseline and pure absorption Lorentzian lineshapes.

-

Baseline Correction: Apply a polynomial baseline correction to ensure accurate integration.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integration: Integrate all signals and normalize the values to a known number of protons (e.g., the 6H singlet of the methyl groups).

Figure 2. Experimental workflow for ¹H NMR analysis.

Conclusion

The ¹H NMR spectrum of this compound provides a wealth of structural information that is readily interpretable with a foundational understanding of NMR principles. The predicted spectrum, characterized by a six-proton singlet for the equivalent methyl groups, two distinct and variable hydroxyl signals, and a complex multiplet for the four aromatic protons, serves as a reliable fingerprint for the molecule's identity and purity. Adherence to the detailed experimental protocol outlined in this guide will enable researchers to acquire high-quality, reproducible data, thereby ensuring the scientific integrity of their findings. This in-depth analysis underscores the indispensable role of ¹H NMR spectroscopy in the toolkit of modern chemical and pharmaceutical research.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Human Metabolome Database. (n.d.). p-Isopropylphenol. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

-

Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. [Link]

-

JoVE. (2025, May 22). NMR Spectroscopy of Benzene Derivatives. [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

PubChem. (n.d.). 3-Isopropylphenol. [Link]

-

The University of Liverpool Repository. (2005). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

-

Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, A. F. G. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

An In-depth Technical Guide to the 13C NMR Analysis of 3-(2-Hydroxypropan-2-yl)phenol

This guide provides a comprehensive technical overview of the 13C Nuclear Magnetic Resonance (NMR) analysis of 3-(2-Hydroxypropan-2-yl)phenol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

Introduction: The Role of 13C NMR in Structural Elucidation

13C NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. By observing the chemical shifts of carbon-13 isotopes in a magnetic field, we can deduce information about the electronic environment of each carbon atom, providing critical insights into molecular structure and bonding.[1][2][3] The analysis of this compound serves as an excellent case study to demonstrate the principles of interpreting 13C NMR spectra for substituted aromatic compounds.

Molecular Structure and Predicted 13C NMR Spectrum

The structure of this compound, with its distinct aromatic and aliphatic carbons, presents a clear example for spectral analysis. The molecule possesses a plane of symmetry that influences the number of unique carbon signals observed in the spectrum.

Caption: Molecular structure of this compound with carbon numbering.

Analysis of Substituent Effects:

The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing/donating nature of the 2-hydroxypropan-2-yl group.

-

Hydroxyl (-OH) Group: As an activating, ortho-, para-directing group, the -OH group increases electron density at the ortho (C2, C6) and para (C4) positions, causing these carbons to be shielded and appear at lower chemical shifts (upfield). The ipso-carbon (C1) to which it is attached will be deshielded and appear at a higher chemical shift (downfield).[1][4]

-

2-Hydroxypropan-2-yl Group: This bulky alkyl group attached at the meta position (C3) will have a less pronounced electronic effect on the ring compared to the hydroxyl group. Its primary influence will be steric, and its own carbons will give rise to distinct signals in the aliphatic region of the spectrum.

Predicted Chemical Shifts:

Based on established substituent effects and data from similar compounds, the following chemical shifts are predicted for this compound.[5][6][7][8][9]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Aromatic Carbons | ||

| C1 | ~155-160 | Ipso-carbon attached to the strongly electron-donating -OH group, highly deshielded.[4][10] |

| C2 | ~113-118 | Ortho to -OH, shielded. |

| C3 | ~148-152 | Ipso-carbon attached to the alkyl substituent. |

| C4 | ~118-122 | Para to -OH, shielded. |

| C5 | ~129-132 | Meta to -OH, least affected by its electronic effects. |

| C6 | ~113-118 | Ortho to -OH, shielded (equivalent to C2). |

| Aliphatic Carbons | ||

| C7 | ~70-75 | Quaternary carbon attached to an oxygen and an aromatic ring. |

| C8, C9 | ~30-35 | Equivalent methyl carbons.[11] |

Experimental Protocol for 13C NMR Acquisition

A rigorous and standardized experimental procedure is crucial for obtaining high-quality, reproducible 13C NMR data.

Caption: Standard workflow for acquiring a 13C NMR spectrum.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 20-50 mg of high-purity this compound.

-

Dissolve the sample in a suitable deuterated solvent, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6), to a final volume of 0.6-0.7 mL in a 5 mm NMR tube.[4] The choice of solvent can slightly influence chemical shifts.

-

Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[4]

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the field frequency using the deuterium signal from the solvent.

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Set up a standard proton-decoupled 13C NMR experiment. Typical acquisition parameters include:

-

Spectral width: ~200-250 ppm

-

Pulse angle: 30-45°

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or higher to achieve adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks (note: in standard 13C NMR, peak intensities are not directly proportional to the number of carbons).

-

Trustworthiness and Self-Validation

The described protocol incorporates self-validating steps to ensure data integrity. The use of an internal standard (TMS) provides a reliable reference point. Furthermore, comparing the obtained spectrum with predicted values based on well-established substituent effects provides a cross-validation of the peak assignments.[8] Any significant deviation would warrant further investigation into sample purity or experimental parameters.

Conclusion

The 13C NMR analysis of this compound is a straightforward yet illustrative example of structural elucidation using modern spectroscopic techniques. By understanding the influence of substituents on aromatic and aliphatic carbon environments, a detailed and accurate assignment of the 13C NMR spectrum can be achieved. The experimental protocol outlined in this guide provides a robust framework for obtaining high-quality data, essential for research and development in the chemical and pharmaceutical sciences.

References

-

Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10833-10841. [Link]

-

Smith, W. B. (1976). The 13C NMR spectra of nine ortho-substituted phenols. Magnetic Resonance in Chemistry, 8(4), 203-206. [Link]

-

Bagno, A., Rastrelli, F., & Saielli, G. (2003). Predicting 13C NMR Spectra by DFT Calculations. The Journal of Physical Chemistry A, 107(47), 9964-9973. [Link]

-

Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]

-

Kamienska-Trela, K., & Wójcik, J. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(12), 1008-1017. [Link]

-

Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics. [Link]

-

American Chemical Society. (n.d.). Upper-Level Courses and Across the Curriculum Volume 3: 13C NMR Spectroscopy. [Link]

-

Amass, A. J., & Tighe, B. J. (1998). The influence of substituents on the 13C-NMR chemical shifts of meta- and para- substituted phenylacetylenes. European Polymer Journal, 34(3-4), 415-422. [Link]

-

Sawayama, Y., et al. (1990). Analyses of Carbon-13 Nuclear Magnetic Resonance Spectra of Isopropyldibenzofurans and Their Structural Determinations. Journal of the Japan Institute of Energy, 69(11), 1064-1070. [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. [Link]

-

Clarke, D. (2013). Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments. 246th ACS National Meeting. [Link]

-

Ragan, M. A. (1985). Phenol sulfate esters: Ultraviolet, infrared, 1H and 13C nuclear magnetic resonance spectroscopic investigation. Canadian Journal of Chemistry, 63(2), 291-293. [Link]

-

Lauterbur, P. C. (1963). C13 Nuclear Magnetic Resonance Spectroscopy. II. Phenols, Anisole and Dimethoxybenzenes. Journal of the American Chemical Society, 85(12), 1838-1840. [Link]

-

LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Prakash, G. K. S., et al. (2011). Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. Computational and Theoretical Chemistry, 964(1-3), 263-267. [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0000863). [Link]

-

Wang, R., et al. (2018). One-Pot Synthesis of 3-Fluoroflavones via 1-(2- Hydroxyphenyl)-3- phenylpropane-1,3-diones. Supporting Information. [Link]

-

Jasiński, R., & Dresler, E. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(11), 2826. [Link]

-

Boulebd, H., et al. (2011). 13C NMR spectra of phenol oxidation. ResearchGate. [Link]

-

PubChem. (n.d.). This compound. [Link]

-

PubChem. (n.d.). 4-(2-Hydroxypropan-2-yl)phenol. [Link]

-

PubChemLite. (n.d.). 2-(2-hydroxypropan-2-yl)phenol (C9H12O2). [Link]

-

SpectraBase. (n.d.). N-(2-Hydroxy-2-methylpropyl)-3-phenylpropanamide - Optional[13C NMR]. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.aip.org [pubs.aip.org]

- 6. mdpi.com [mdpi.com]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. Assigning 13C NMR chemical shifts of methyl groups of an isopropyl moiety in chiral environments [morressier.com]

mass spectrometry of 3-(2-Hydroxypropan-2-yl)phenol

An In-Depth Technical Guide to the Mass Spectrometry of 3-(2-Hydroxypropan-2-yl)phenol

Authored by: A Senior Application Scientist

Abstract

Introduction to this compound and its Mass Spectrometric Characterization

This compound is a phenolic compound featuring a tertiary alcohol functional group. Its chemical structure presents interesting challenges and opportunities for mass spectrometric analysis. The presence of a hydroxyl group on the aromatic ring and a tertiary alcohol on the side chain dictates the molecule's ionization efficiency and subsequent fragmentation patterns. Understanding these characteristics is crucial for its unambiguous identification and quantification in various matrices. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), offers the sensitivity and specificity required for the detailed analysis of such compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H12O2 | [2] |

| Molecular Weight | 152.19 g/mol | [2] |

| Exact Mass | 152.08373 Da | [2] |

Ionization Techniques: Rationale and Selection

The choice of ionization technique is critical for the successful mass spectrometric analysis of this compound. Given its polarity due to the two hydroxyl groups, soft ionization techniques are preferred to minimize in-source fragmentation and preserve the molecular ion.

-

Electrospray Ionization (ESI): ESI is a highly suitable technique for this analyte. The phenolic hydroxyl group can be readily deprotonated in negative ion mode, forming a [M-H]⁻ ion. In positive ion mode, protonation can occur, although the acidity of the phenolic proton makes negative mode generally more favorable. The choice of mobile phase pH will be critical in optimizing the ESI response.

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is another viable option, particularly if the compound is analyzed in a less polar solvent system where ESI efficiency might decrease. APCI is generally better for less polar compounds but can also work well for moderately polar molecules like the one .

For the purposes of this guide, we will focus on Electrospray Ionization in negative ion mode (ESI-) as the primary technique due to the acidic nature of the phenolic proton, which should provide a strong and stable signal for the deprotonated molecule.

Predicted Fragmentation Pathways

Upon collisional activation in the mass spectrometer (e.g., in a tandem MS experiment), the [M-H]⁻ ion of this compound is expected to undergo characteristic fragmentation. The primary fragmentation pathways are predicted to be driven by the loss of small neutral molecules and rearrangements involving the tertiary alcohol and the phenolic group.

Predicted Major Fragmentations:

-

Loss of Water (H₂O): The tertiary alcohol is prone to dehydration, leading to the loss of a water molecule (18 Da). This is a common fragmentation pathway for alcohols.[3][4]

-

Loss of a Methyl Group (CH₃): Alpha-cleavage next to the oxygen of the tertiary alcohol can result in the loss of a methyl radical (15 Da). This is a characteristic fragmentation for tertiary alcohols.[3]

-

Combined Losses: Sequential loss of a methyl group and water is also a probable fragmentation pathway.

Diagram 1: Predicted Fragmentation of [M-H]⁻ of this compound

Caption: Predicted major fragmentation pathways for the [M-H]⁻ ion of this compound.

Table 2: Predicted m/z Values for Major Ions

| Ion | Predicted m/z (Da) | Description |

| [M-H]⁻ | 151.0764 | Deprotonated molecular ion |

| [M-H-H₂O]⁻ | 133.0658 | Loss of water from the tertiary alcohol |

| [M-H-CH₃]⁻ | 136.0529 | Loss of a methyl group via alpha-cleavage |

| [M-H-H₂O-CH₃]⁻ | 118.0423 | Sequential loss of water and a methyl group |

Experimental Protocol for LC-MS/MS Analysis

This section provides a detailed, step-by-step protocol for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.

4.1. Sample Preparation

-

Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

-

Working Solutions: Serially dilute the stock solution with a 50:50 mixture of methanol and water to create a series of working standards (e.g., 100, 50, 10, 5, 1, 0.5, 0.1 µg/mL).

4.2. Liquid Chromatography Parameters

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient:

-

0-1 min: 5% B

-

1-8 min: 5% to 95% B

-

8-10 min: 95% B

-

10-10.1 min: 95% to 5% B

-

10.1-12 min: 5% B

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 5 µL.

4.3. Mass Spectrometry Parameters

-

Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole).

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

Desolvation Gas Flow: 800 L/hr.

-

MS1 Scan Range: m/z 50-250.

-

MS/MS Experiments:

-

Precursor Ion: m/z 151.08.

-

Collision Energy: Ramped from 10 to 40 eV to observe the full range of fragment ions.

-

Sources

An In-depth Technical Guide to the FT-IR Spectrum of 3-(2-Hydroxypropan-2-yl)phenol

Introduction: Unveiling the Molecular Vibrations of a Key Chemical Intermediate

3-(2-Hydroxypropan-2-yl)phenol is a bifunctional organic molecule of significant interest in synthetic chemistry. Its structure, featuring both a phenolic hydroxyl group and a tertiary alcohol moiety on a meta-substituted benzene ring, makes it a valuable precursor in the development of novel polymers, resins, and pharmaceutical agents. The distinct functionalities present in the molecule give rise to a unique vibrational signature when analyzed by Fourier-Transform Infrared (FT-IR) spectroscopy, a powerful and non-destructive technique for molecular structure elucidation.

This technical guide provides a comprehensive analysis of the FT-IR spectrum of this compound. We will delve into the theoretical underpinnings of the expected spectral features, present a robust experimental protocol for acquiring a high-fidelity spectrum using Attenuated Total Reflectance (ATR)-FT-IR, and offer a detailed interpretation of the resulting vibrational bands. This document is intended for researchers, scientists, and drug development professionals who utilize FT-IR spectroscopy for chemical identification, reaction monitoring, and quality control.

The Molecular Structure of this compound

The chemical structure of this compound, with the molecular formula C₉H₁₂O₂, is foundational to understanding its infrared spectrum[1]. The molecule consists of:

-

A benzene ring that is meta-substituted (1,3-disubstituted).

-

A phenolic hydroxyl (-OH) group directly attached to the aromatic ring.

-

A 2-hydroxypropan-2-yl group , which contains a tertiary alcohol (-OH) group .

Each of these components possesses characteristic vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies, resulting in a unique spectral fingerprint.

Experimental Protocol: Acquiring the FT-IR Spectrum via ATR

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy that requires minimal to no sample preparation for solid and liquid samples[2][3]. This makes it an ideal method for analyzing this compound, which is a solid at room temperature.

Methodology

A high-quality FT-IR spectrum of this compound can be obtained using the following step-by-step protocol:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium for stable operation.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water vapor and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent, such as isopropanol or ethanol, and a soft, lint-free wipe.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This measurement accounts for the absorbance of the crystal and the ambient atmosphere and is essential for generating an accurate sample spectrum.

-

-

Sample Application:

-

Place a small amount of solid this compound powder directly onto the center of the ATR crystal[4][5].

-

Apply consistent pressure using the ATR accessory's pressure arm to ensure intimate contact between the sample and the crystal surface. Good contact is crucial for obtaining a strong, high-quality spectrum.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

The spectrum is recorded as absorbance or transmittance over a wavenumber range of 4000 to 400 cm⁻¹.

-

-

Data Processing and Cleaning:

-

After data acquisition, clean the ATR crystal surface thoroughly to remove all traces of the sample.

-

Process the spectrum using the spectrometer's software. This may include baseline correction or other standard processing functions.

-

Workflow Diagram

Caption: ATR-FTIR experimental workflow for the analysis of this compound.

In-depth Analysis of the Predicted FT-IR Spectrum

The FT-IR spectrum of this compound is dominated by the characteristic absorption bands of its functional groups. The spectrum can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹)[6].

Functional Group Region (4000 cm⁻¹ – 1500 cm⁻¹)

This region is characterized by the stretching vibrations of key functional groups.

-

O-H Stretching Vibrations (3600-3200 cm⁻¹): The most prominent feature in this region is expected to be a very broad and strong absorption band resulting from the intermolecular hydrogen bonding of the two hydroxyl groups (phenolic and tertiary alcohol)[3][7][8]. The breadth of this peak is a classic indicator of O-H groups in the condensed phase[8]. Due to the presence of two different types of hydroxyl groups, this band may be complex or asymmetrical.

-

C-H Aromatic Stretching (3100-3000 cm⁻¹): Medium to weak sharp peaks are expected just above 3000 cm⁻¹, which are characteristic of C-H stretching vibrations on the aromatic ring[9][10].

-

C-H Aliphatic Stretching (3000-2850 cm⁻¹): Absorption bands corresponding to the asymmetric and symmetric stretching of the C-H bonds in the two methyl groups of the 2-hydroxypropan-2-yl substituent will appear in this range.

-

Aromatic Overtones (2000-1650 cm⁻¹): A series of weak absorption bands, characteristic of the substitution pattern on the benzene ring, may be visible in this region[9].

-

C=C Aromatic Ring Stretching (1600-1450 cm⁻¹): Two or more distinct, medium to strong intensity bands are expected in this region due to the stretching vibrations within the benzene ring[7][10]. Common absorptions for aromatic rings appear around 1600 cm⁻¹ and 1500 cm⁻¹[3][6].

Fingerprint Region (1500 cm⁻¹ – 400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from a combination of bending and stretching vibrations.

-

C-O Stretching Vibrations (1260-1100 cm⁻¹): This molecule will exhibit two distinct C-O stretching bands.

-

O-H Bending Vibrations: In-plane bending of the O-H groups can appear in the 1440-1330 cm⁻¹ range, often coupled with other vibrations. An out-of-plane bend may produce a broad absorption around 650 cm⁻¹[11].

-

C-H Bending Vibrations:

-

In-plane aromatic C-H bending vibrations occur between 1250 and 1000 cm⁻¹, though they are often weak[9].

-

Out-of-plane (oop) aromatic C-H bending vibrations are strong and highly diagnostic of the ring's substitution pattern. For a meta-disubstituted (1,3-disubstituted) ring, strong absorptions are typically observed in the 810-750 cm⁻¹ and 900-860 cm⁻¹ ranges.

-

Summary of Predicted FT-IR Data

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3600–3200 | O-H Stretch (Hydrogen Bonded) | Phenol & Tert. Alcohol | Strong, Broad |

| 3100–3000 | C-H Stretch | Aromatic Ring | Weak to Medium |

| 3000–2850 | C-H Stretch (Asymmetric & Symmetric) | Aliphatic (Methyl) | Medium |

| 1600–1450 | C=C Stretch (In-ring) | Aromatic Ring | Medium to Strong |

| ~1220 | C-O Stretch | Phenol | Strong |

| 1210-1100 | C-O Stretch | Tertiary Alcohol | Strong |

| 900-750 | C-H Out-of-Plane Bend | Aromatic Ring (Meta) | Strong |

Conclusion: A Vibrational Fingerprint for Structural Verification

The FT-IR spectrum of this compound provides a rich source of structural information, enabling its unambiguous identification and differentiation from its isomers and related compounds. The key diagnostic features are the broad, intense hydroxyl absorption band, the characteristic aromatic C=C and C-H stretching peaks, and the strong, distinct C-O stretching bands for both the phenolic and tertiary alcohol groups in the fingerprint region. The pattern of out-of-plane C-H bending vibrations further confirms the meta-substitution on the aromatic ring. This in-depth guide provides the foundational knowledge for researchers to confidently acquire, interpret, and apply the FT-IR spectrum of this versatile molecule in their scientific endeavors.

References

-

Brown, D. (n.d.). Interpretation of the infrared spectrum of phenol. Doc Brown's Chemistry. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved January 10, 2026, from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved January 10, 2026, from [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved January 10, 2026, from [Link]

-

Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved January 10, 2026, from [Link]

-